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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

Cat. No.: B1314092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-
Nitrophenyl)ethanamine, a key chemical intermediate. Due to the limited availability of

published experimental spectra for this specific molecule, this guide presents a combination of

predicted data and analysis based on structurally analogous compounds. The information

herein is intended to serve as a valuable resource for the characterization and utilization of this

compound in research and development.

Spectral Data Summary
The following tables summarize the predicted and expected spectral data for 2-(2-
Nitrophenyl)ethanamine. These values are calculated using computational models and by

comparison with known data for similar structures, such as 2-phenylethanamine and various

nitroaromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~ 7.8 - 8.0 Ar-H (adjacent to NO₂)

~ 7.3 - 7.6 Ar-H

~ 3.1 - 3.3 Ar-CH₂

~ 2.9 - 3.1 CH₂-NH₂

~ 1.5 - 2.5 (broad) NH₂

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Vibrational Mode Intensity

3400 - 3300 N-H stretch (amine) Medium

3100 - 3000 C-H stretch (aromatic) Medium

2950 - 2850 C-H stretch (aliphatic) Medium

1600 - 1585, 1500 - 1400 C=C stretch (aromatic) Medium-Strong

1530 - 1500 N-O stretch (asymmetric, nitro) Strong

1350 - 1330 N-O stretch (symmetric, nitro) Strong

850 - 750
C-H bend (out-of-plane,

aromatic)
Strong

Table 3: Mass Spectrometry (MS) Data
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m/z (Mass-to-Charge Ratio) Assignment

166 [M]⁺ (Molecular Ion)

150 [M - NH₂]⁺

136 [M - NO]⁺

120 [M - NO₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

These protocols are generalized for a solid organic amine like 2-(2-Nitrophenyl)ethanamine
and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-(2-Nitrophenyl)ethanamine.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1314092?utm_src=pdf-body
https://www.benchchem.com/product/b1314092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Process the free induction decay (FID) with a Fourier transform, phase correction, and

baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a broader spectral

width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.

Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small amount of the solid 2-(2-Nitrophenyl)ethanamine sample directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain insight into its

fragmentation pattern.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization

(EI) source coupled to a Gas Chromatograph (GC-MS) or a Direct Insertion Probe.

Sample Preparation (for GC-MS):

Prepare a dilute solution of 2-(2-Nitrophenyl)ethanamine in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Data Acquisition (EI mode):

The sample is vaporized in the injector and separated by the gas chromatography column.
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The separated compound enters the ion source where it is bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

The detector records the abundance of each ion.

Analyze the resulting mass spectrum to identify the molecular ion peak and the major

fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-(2-Nitrophenyl)ethanamine.
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Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Nitrophenyl)ethanamine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314092#spectral-data-for-2-2-nitrophenyl-
ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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